

interpreting 2-Hexanol butanoate fragmentation patterns

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Compound of Interest		
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **2-Hexanol Butanoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mass spectrometry is an indispensable analytical technique for the structural elucidation of chemical compounds. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation patterns of **2-Hexanol butanoate** ($C_{10}H_{20}O_2$), an ester characterized by its secondary alcohol moiety. Understanding these fragmentation pathways is crucial for the unambiguous identification of this and structurally related compounds in complex matrices. This document outlines the primary fragmentation mechanisms, including α -cleavage, McLafferty rearrangements, and neutral losses characteristic of the secondary alkoxy group. Detailed experimental protocols for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) are provided, and key fragmentation pathways are visualized using diagrams.

Introduction to 2-Hexanol Butanoate Fragmentation

2-Hexanol butanoate is an ester with a molecular weight of 172.26 g/mol .[1][2] Its structure consists of a butanoyl group attached to the oxygen of a 2-hexanol moiety. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M+•) at a mass-to-charge ratio (m/z) of 172. However, as is common with aliphatic esters, the molecular ion peak is often



weak or entirely absent due to the high propensity for fragmentation.[3][4] The subsequent fragmentation is dictated by the functional groups present, namely the ester and the secondary alkyl chain, leading to a characteristic mass spectrum.

Primary Fragmentation Pathways

The fragmentation of the **2-Hexanol butanoate** molecular ion is dominated by several key pathways common to esters and compounds with secondary alkyl groups.

- α-Cleavage: This is a common fragmentation route for esters, involving the cleavage of bonds adjacent to the carbonyl group.[5][6]
 - Formation of the Acylium Ion: The most prominent α-cleavage involves the breaking of the C-O bond, leading to the loss of the 2-hexyloxy radical. This generates the highly stable butyryl acylium ion ([C₄H₇O]⁺) at m/z 71. This peak is often the base peak or one of the most intense peaks in the spectrum of butanoate esters.[7]
 - Loss of the Propyl Radical: Cleavage of the C-C bond between the carbonyl carbon and the propyl group is also possible, though typically less favorable, resulting in a fragment at m/z 129 ([M-43]+).
- McLafferty Rearrangement: This characteristic rearrangement occurs in carbonyl compounds possessing a γ-hydrogen.[3][4] In the butanoate portion of the molecule, a γ-hydrogen is transferred to the carbonyl oxygen with subsequent cleavage of the α-β bond. This results in the elimination of a neutral propene molecule (C₃H₆, MW=42) and the formation of a radical cation at m/z 130.
- Fragmentation of the Secondary Alkoxy Group: The 2-hexyl group strongly influences the fragmentation pattern.
 - Neutral Loss of Butanoic Acid: Analogous to the dehydration of alcohols, the ester can undergo the elimination of a neutral butanoic acid molecule (C₄H₈O₂, MW=88).[4] This is a highly favorable process that results in the formation of a hexene radical cation ([C₆H₁₂]+•) at m/z 84.
 - Formation of the sec-Hexyl Cation: Cleavage of the ester bond can also lead to the formation of the secondary hexyl carbocation ([C₆H₁₃]⁺) at m/z 85. This ion can undergo



further fragmentation.

 α-Cleavage of the Alkoxy Chain: Cleavage of the C-C bond alpha to the oxygen-bearing carbon in the hexyl chain is also observed. The loss of the larger alkyl substituent (a butyl radical, •C₄H₉, MW=57) is favored, leading to the formation of a resonance-stabilized ion at m/z 115.

Summary of Fragmentation Data

The expected fragmentation of **2-Hexanol butanoate** is summarized in the table below. The relative abundance can vary based on instrumental conditions, but the presence and relative intensity of these key ions are diagnostic for the structure.

m/z	Proposed Fragment Ion	Formula	Fragmentation Pathway
172	Molecular Ion	[C ₁₀ H ₂₀ O ₂]+•	Electron Ionization
115	[M - C4H9] ⁺	[C ₆ H ₁₁ O ₂] ⁺	α-Cleavage on the 2- hexyl group (loss of butyl radical)
88	Butanoic Acid Radical Cation	[C4H8O2] ⁺ •	McLafferty Rearrangement (loss of hexene)
85	sec-Hexyl Cation	[C ₆ H ₁₃] ⁺	Cleavage of the ester C-O bond
84	Hexene Radical Cation	[C ₆ H ₁₂]+•	Neutral loss of butanoic acid
71	Butyryl Acylium Ion	[C4H7O] ⁺	α-Cleavage at carbonyl group (loss of 2-hexyloxy radical)
43	Propyl Cation	[C₃H⁊] ⁺	Fragment from the butanoyl or hexyl group



Experimental Protocols

The analysis of **2-Hexanol butanoate** is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

 A Gas Chromatograph (GC) system equipped with a capillary column, coupled to a Mass Spectrometer (MS), typically a quadrupole analyzer.

Sample Preparation:

- Prepare a stock solution of 2-Hexanol butanoate in a high-purity volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
- Perform serial dilutions to create working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1-10 μg/mL).
- Transfer 1 mL of the final dilution into a 2 mL autosampler vial.

GC-MS Parameters:

- Injection Volume: 1 μL
- Injector Temperature: 250°C
- Injection Mode: Split (e.g., 50:1 ratio) or Splitless, depending on sample concentration.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: 30 m x 0.25 mm ID, 0.25 μm film thickness, non-polar phase (e.g., DB-5ms, HP-5ms).
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.



Final hold: Hold at 250°C for 5 minutes.

MS Transfer Line Temperature: 280°C

• Ion Source Temperature: 230°C

• Ionization Mode: Electron Ionization (EI).[7]

• Electron Energy: 70 eV.

Mass Scan Range: m/z 40-450.

• Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Visualization of Fragmentation Pathways

The logical relationships between the molecular ion and its primary fragments are illustrated below.

Caption: Primary fragmentation pathways of the **2-Hexanol butanoate** molecular ion (m/z 172).

Caption: Workflow for the McLafferty rearrangement leading to the m/z 88 fragment.

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